molecular formula C12H21Cl2N3O B2709362 4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1258640-02-6

4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

Cat. No. B2709362
CAS RN: 1258640-02-6
M. Wt: 294.22
InChI Key: CSTZITLYRABXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative with additional amine and amide functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They have various applications in the field of medicine and chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with benzaldehyde or a similar readily available compound . The exact synthesis pathway would depend on the specific reactions involved and could require specialized knowledge of organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzamide core, with additional functional groups attached. The presence of multiple nitrogen atoms suggests that it might form multiple hydrogen bonds .


Chemical Reactions Analysis

As an organic compound with multiple functional groups, this compound could participate in a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Applications

  • Cytotoxic Activity : A study by Deady et al. (2003) highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrating potent cytotoxicity against several cancer cell lines, with some compounds showing IC(50) values less than 10 nM (Deady et al., 2003).

  • Antimicrobial Activity : Ghorab et al. (2017) reported the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds. These compounds displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, and fungi (Ghorab et al., 2017).

  • Anticonvulsant Activity : Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, finding them to be effective in several anticonvulsant models, superior to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).

Material Science Applications

  • Copolymers for Micellization : Bütün et al. (2001) studied the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. These novel cationic diblock copolymers exhibited reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating potential applications in material science (Bütün et al., 2001).

Chemical Synthesis and Transformation

  • Photochemical Transformations : Williams et al. (1965) investigated the photochemical behavior of 4′-amino-, 4′-dimethylamino-, 4′-diethylamino-, and 4′-di-n-propylamino-substituted trans-2-styrylpyridine, including the study of their salts (Williams et al., 1965).

  • Cyclotrimerization Inhibition : Davies et al. (1997) discussed the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile, which led to the formation of a new α-amino lithium imide. This study contributed to understanding the cyclotrimerization process in organic chemistry (Davies et al., 1997).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many benzamide derivatives are used in medicine, but they can also have toxic effects if not used properly .

properties

IUPAC Name

4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c1-15(2)8-7-14-12(16)11-5-3-10(9-13)4-6-11;;/h3-6H,7-9,13H2,1-2H3,(H,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTZITLYRABXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.